

(Z)-9-cycloheptadecen-1-one chemical structure elucidation

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Compound of Interest

Compound Name: **Civetone**

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An In-depth Technical Guide to the Chemical Structure Elucidation of (Z)-9-cycloheptadecen-1-one

Abstract

(Z)-9-cycloheptadecen-1-one, commonly known as **civetone**, is a 17-membered macrocyclic ketone renowned for its characteristic musky aroma, making it a historically significant component in the fragrance industry.^{[1][2]} Its structural elucidation by Leopold Ružička in 1926 was a landmark in organic chemistry, challenging existing theories about the stability of large carbon rings.^[1] This guide provides a comprehensive overview of the modern and classical methodologies employed to determine the precise chemical structure of this fascinating molecule. We will detail the integrated spectroscopic techniques that form the cornerstone of contemporary structural analysis and revisit the classical chemical degradation methods that first unveiled its unique architecture. This document is intended to serve as a technical resource, offering detailed experimental protocols, tabulated spectral data, and logical workflows for the complete structural characterization of **civetone**.

Molecular and Physical Properties

The initial steps in structure elucidation involve determining the molecular formula and key physical properties. **Civetone** is a crystalline solid at room temperature.^[1] Elemental analysis reveals a composition of approximately 81.54% carbon, 12.07% hydrogen, and 6.39% oxygen.^[2]

Table 1: Physical and Molecular Properties of (Z)-9-cycloheptadecen-1-one

Property	Value	Reference
Molecular Formula	C ₁₇ H ₃₀ O	[2]
Molecular Weight	250.42 g/mol	[2]
IUPAC Name	(9Z)-cycloheptadec-9-en-1-one	[3]
CAS Number	542-46-1	[4]
Appearance	White to colorless crystalline solid	[5]
Melting Point	31-32 °C	[2]
Boiling Point	342 °C (at 742 Torr)	[2]

Modern Spectroscopic Elucidation Workflow

The contemporary approach to structure elucidation relies on a synergistic combination of spectroscopic techniques. Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies functional groups, and a suite of nuclear magnetic resonance experiments reveals the carbon-hydrogen framework and connectivity.

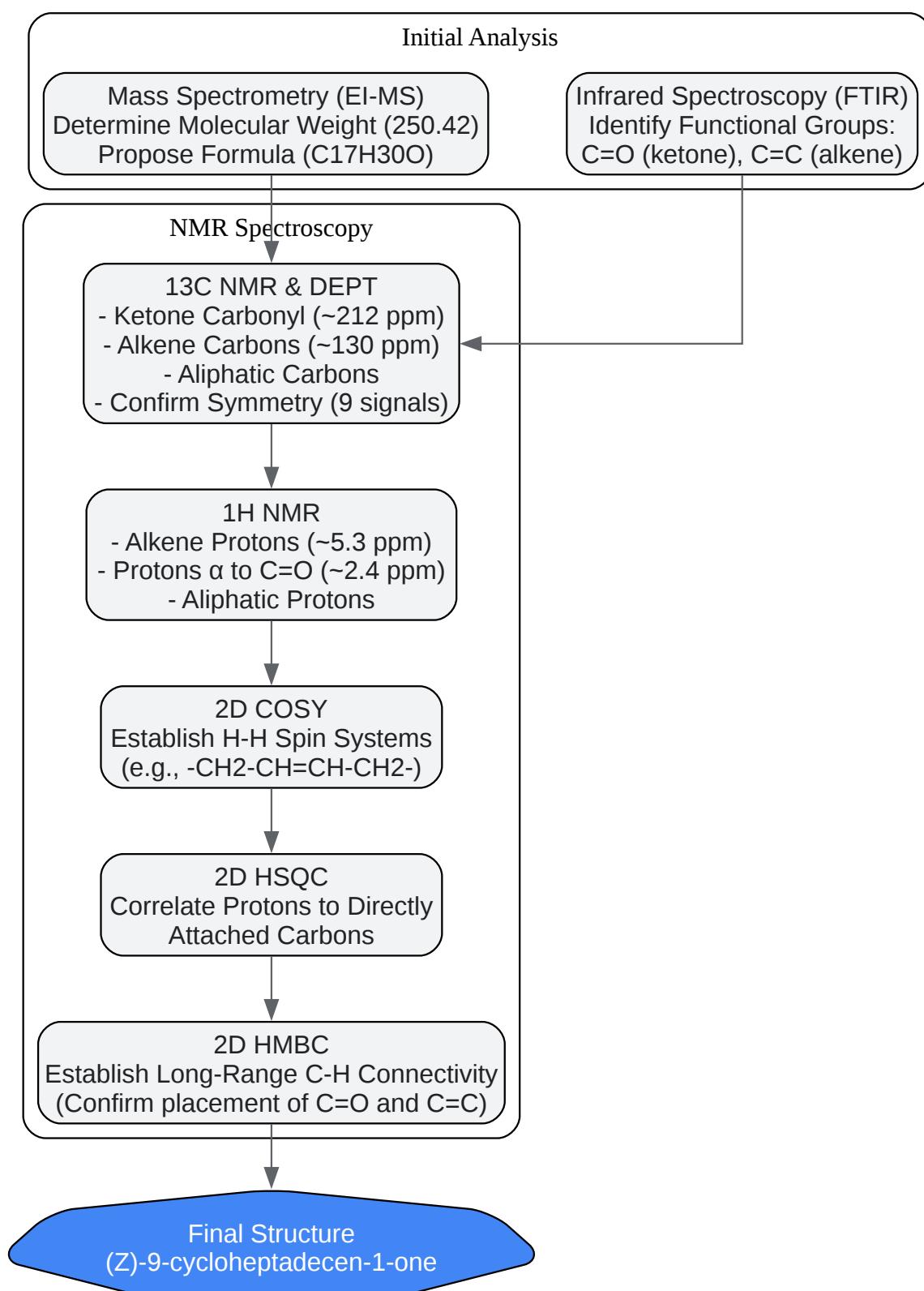
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Figure 1: Modern workflow for the structure elucidation of **civetone**.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Protocol:

- Sample Preparation: A dilute solution of **civetone** (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.
- Instrumentation: An Electron Ionization (EI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is used.
- Analysis: The sample is introduced via Gas Chromatography (GC) or direct infusion. The instrument is calibrated to ensure high mass accuracy.
- Data Acquisition: A full scan is acquired over a mass range of m/z 50-500. The high-resolution measurement of the molecular ion peak (M^+) is used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

- Sample Preparation: For solid samples, a small amount of **civetone** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
- Instrumentation: An FTIR spectrometer.
- Data Acquisition: The spectrum is recorded from 4000 cm^{-1} to 600 cm^{-1} . A background spectrum is collected first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

- Sample Preparation: Approximately 5-10 mg of **civetone** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube.

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater) equipped with a broadband probe.
- Data Acquisition:
 - ^1H NMR: A standard single-pulse experiment is run. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 transients.
 - ^{13}C NMR: A proton-decoupled experiment (e.g., using WALTZ-16 decoupling) is performed. A 45° pulse angle and a 2-second relaxation delay are used. Several thousand scans are typically required to achieve adequate signal-to-noise. DEPT-135 and DEPT-90 experiments are run to differentiate between CH , CH_2 , and CH_3 groups.
 - 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are used with appropriate spectral widths and acquisition times to ensure good resolution in both dimensions.

Data Interpretation and Tabulation

Mass Spectrometry Data

The EI mass spectrum shows a molecular ion peak (M^+) at $\text{m/z} = 250$, consistent with the molecular formula $\text{C}_{17}\text{H}_{30}\text{O}$. The fragmentation pattern is characteristic of a macrocyclic ketone.

Table 2: Key Mass Spectrometry Fragments for **Civetone**

m/z Value	Proposed Fragment	Interpretation
250	$[\text{C}_{17}\text{H}_{30}\text{O}]^+$	Molecular Ion (M^+)
232	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water
222	$[\text{M} - \text{C}_2\text{H}_4]^+$	Alpha-cleavage followed by rearrangement
98, 84, 69, 55	Various Alkyl Fragments	Cleavage of the hydrocarbon chain

Infrared Spectroscopy Data

The IR spectrum provides clear evidence for the key functional groups.

Table 3: Characteristic Infrared Absorptions for **Civetone**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~3005	Medium	=C-H stretch	Alkene
2925, 2855	Strong	C-H stretch	Alkane (CH ₂)
~1710	Strong	C=O stretch	Ketone
~1650	Medium, variable	C=C stretch	Alkene
~720	Medium	C-H bend (cis)	(Z)-Alkene

Nuclear Magnetic Resonance Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of **civetone**. The symmetry of the molecule is a key feature, significantly simplifying the spectra. A study involving the isolation of **civetone** confirmed that its ¹³C NMR spectrum displays only 9 signals, which is half the number of carbons (excluding the carbonyl), immediately indicating a plane of symmetry.[\[6\]](#)

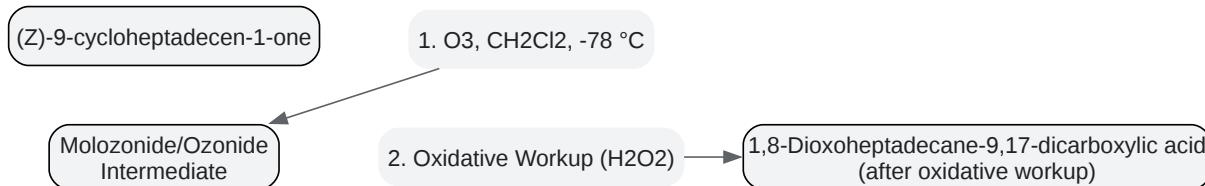
Table 4: ¹H and ¹³C NMR Spectral Data for **Civetone** (in CDCl₃)

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	Multiplicity	Key 2D Correlations
C1	~212.4	-	-	HMBC to H2, H17
C2, C17	~40.0	~2.4	t	COSY with H3/H16; HMBC to C1, C3/C16
C3, C16	~25.0	~1.6	m	COSY with H2/H17, H4/H15
C4-C7, C12-C15	~26-30	~1.3-1.4	m	-
C8, C11	~27.0	~2.1	m	COSY with H9/H10
C9, C10	~130.1	~5.36	t	COSY with H8/H11; HSQC to C9/C10

Data compiled from typical values for macrocyclic ketones and specific values reported in the literature.[\[6\]](#)

Classical Structure Elucidation: Ozonolysis

Before the advent of modern spectroscopy, the position of the double bond was determined by chemical degradation, most notably ozonolysis. This reaction cleaves the C=C bond to form two carbonyl-containing fragments, which can then be identified.



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Figure 2: Reaction pathway for the ozonolysis of **civetone**.

Ozonolysis Experimental Protocol

Warning: Ozone is toxic and explosive in high concentrations. This procedure must be performed in a well-ventilated fume hood.

Protocol:

- Setup: Dissolve **civetone** (1.0 g, 4.0 mmol) in 50 mL of dichloromethane in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.^[7]
- Ozonation: Bubble a stream of ozone-enriched oxygen from an ozone generator through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone.
- Quenching: Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove excess ozone.
- Workup (Oxidative): Slowly add 10 mL of 30% hydrogen peroxide to the cold solution. Allow the mixture to warm to room temperature and stir vigorously for several hours.
- Isolation: Perform a liquid-liquid extraction to isolate the dicarboxylic acid product. Analyze the product to confirm its structure, thereby revealing the original position of the double bond.

Conclusion

The structural elucidation of (Z)-9-cycloheptadecen-1-one is a prime example of the evolution of chemical analysis. While classical degradation methods like ozonolysis were instrumental in the initial discovery, the modern analytical workflow—integrating HRMS, FTIR, and a suite of 1D and 2D NMR techniques—provides an unambiguous, detailed, and efficient pathway to the complete structural assignment. The symmetry of the **civetone** molecule provides a unique spectroscopic fingerprint, particularly in its ^{13}C NMR spectrum, which serves as a rapid confirmation of its macrocyclic structure.^[6] This guide has outlined the key protocols and data interpretation steps required for this process, providing a robust framework for researchers in natural product chemistry, fragrance science, and drug development.

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